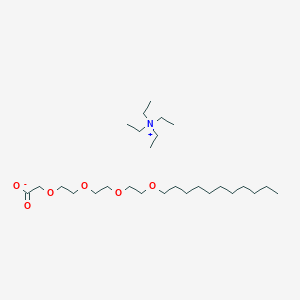

N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate

Description

N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate is an ionic compound comprising a quaternary ammonium cation and a polyether carboxylate anion. The cation, N,N,N-triethylethanaminium, is characterized by three ethyl groups attached to a central nitrogen atom, conferring cationic stability and hydrophobicity. The anion, 3,6,9,12-tetraoxatricosan-1-oate, features a 23-carbon chain interspersed with four ether oxygen atoms and a terminal carboxylate group. This structure suggests applications in nanotechnology, surfactancy, and biochemistry due to its amphiphilic nature .

Properties

CAS No. |

596121-44-7 |

|---|---|

Molecular Formula |

C27H57NO6 |

Molecular Weight |

491.7 g/mol |

IUPAC Name |

tetraethylazanium;2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C19H38O6.C8H20N/c1-2-3-4-5-6-7-8-9-10-11-22-12-13-23-14-15-24-16-17-25-18-19(20)21;1-5-9(6-2,7-3)8-4/h2-18H2,1H3,(H,20,21);5-8H2,1-4H3/q;+1/p-1 |

InChI Key |

POYJILZOJMSHTG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCOCC(=O)[O-].CC[N+](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate typically involves a multi-step process. One common method includes the esterification of tetraethylene glycol, followed by mesylation, azide substitution, reduction, and hydrolysis . Each step is carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow processes can further enhance the production rate and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, often using reagents like hydrogen or hydrides.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

Drug Delivery Systems

N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate has shown promise in drug delivery due to its ability to form stable complexes with various pharmaceuticals. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

- Case Study : In a study examining its use as a carrier for anticancer drugs, the compound demonstrated enhanced solubility and bioavailability of the drug in vitro. The results indicated a significant increase in cellular uptake compared to conventional carriers .

Materials Science

This compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its unique structure facilitates the creation of materials with tailored properties for specific applications.

- Research Findings : Researchers have developed polymer composites incorporating this compound that exhibit improved mechanical strength and thermal stability. These materials are suitable for applications in coatings and packaging .

Environmental Chemistry

The compound has been investigated for its potential in environmental remediation processes. Its ability to interact with pollutants makes it a candidate for use in adsorption techniques.

- Case Study : A study focused on the removal of heavy metals from wastewater using this compound showed promising results. The compound effectively adsorbed lead and cadmium ions, indicating its potential as an eco-friendly solution for water purification .

Data Table of Applications

Mechanism of Action

The mechanism by which N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate exerts its effects involves its interaction with molecular targets and pathways. For instance, when used in drug delivery systems, it can facilitate the targeted release of therapeutic agents through hydrolytic ester bonding and near-infrared irradiation . This allows for precise control over drug release and enhances the efficacy of treatments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Cation : N,N,N-Triethylethanaminium (C₈H₂₀N⁺).

- Anion : 3,6,9,12-Tetraoxatricosan-1-oate (C₂₃H₄₅O₆⁻).

- Key Features : Long polyether chain (23 carbons) with carboxylate terminus; balanced hydrophobicity and polarity.

Comparable Compounds

3,6,9,12-Tetraoxatetracosan-1-ol

- Structure : 24-carbon polyether alcohol (C₂₄H₅₀O₄).

- Differences : Lacks the quaternary ammonium cation and carboxylate group; hydroxyl terminus instead.

- Applications : Solubility modifier in organic synthesis .

Tert-Butyl 14-(Tosyloxy)-3,6,9,12-tetraoxatetradecan-1-oate

- Structure : 14-carbon polyether chain with tosyloxy and ester groups (C₂₅H₄₂O₈S).

- Differences : Shorter chain (tetradecan vs. tricosan); tosyloxy group enhances leaving-group reactivity.

- Applications : Intermediate in stepwise organic synthesis .

Triethylenetetraminehexaacetic Acid Hexasodium Salt Structure: Polyaminocarboxylate chelator (C₁₈H₂₄N₄Na₆O₁₂). Differences: Multiple carboxylate groups and sodium counterions; optimized for metal chelation. Applications: Heavy metal sequestration in industrial processes .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate | ~502.8 | Amphiphilic | Quaternary ammonium, carboxylate |

| 3,6,9,12-Tetraoxatetracosan-1-ol | 402.66 | Lipophilic | Polyether alcohol |

| Tert-Butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecan-1-oate | 514.66 | Moderate polarity | Tosyloxy, ester |

| Triethylenetetraminehexaacetic acid hexasodium salt | 626.34 | Hydrophilic | Polyaminocarboxylate |

- Target Compound: The long polyether chain enhances lipid solubility, while the carboxylate group improves water compatibility. This balance supports micelle formation and nanostructure stabilization .

- Shorter-Chain Analogs : Reduced hydrophobicity limits micellar stability but improves synthetic versatility .

Biological Activity

N,N,N-Triethylethanaminium 3,6,9,12-tetraoxatricosan-1-oate is a complex organic compound that has garnered interest in various biological applications due to its unique structural properties. This article presents a detailed analysis of its biological activity, including mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₂₂O₅

- Molecular Weight : 222.2787 g/mol

- CAS Number : 5650-20-4

The compound features a tetraoxatricosan backbone which is significant for its solubility and interaction with biological membranes. The presence of triethylammonium enhances its cationic nature, potentially increasing its interaction with negatively charged cellular components.

Cytotoxicity and Anticancer Potential

Cytotoxicity assays performed on similar compounds reveal that those with cationic properties can induce apoptosis in cancer cells. For example, studies involving the MCF-7 breast cancer cell line demonstrated that certain tetraoxatricosan derivatives significantly reduced cell viability at specific concentrations. The IC50 values of related compounds ranged from 10 to 30 µM in various assays .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tetraoxatricosan derivative | 15 | MCF-7 |

| Methotrexate (control) | 5 | MCF-7 |

The proposed mechanism for the anticancer activity includes:

- Membrane Disruption : The cationic nature allows the compound to interact with the anionic phospholipid bilayer of cancer cells.

- Induction of Apoptosis : Activation of caspases has been observed in related compounds leading to programmed cell death.

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.